molecular formula C6H8BrNS B13611011 (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine

Cat. No.: B13611011
M. Wt: 206.11 g/mol
InChI Key: ZWKSAVZOEYLRAF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a bromine-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine typically involves the bromination of thiophene followed by amination. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated thiophene is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under suitable conditions (e.g., elevated temperature, solvent).

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), Grignard reagents, or organolithium compounds.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include binding to active sites, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chlorothiophen-2-yl)ethan-1-amine: Similar structure with a chlorine substituent instead of bromine.

    (S)-1-(3-Fluorothiophen-2-yl)ethan-1-amine: Fluorine substituent instead of bromine.

    (S)-1-(3-Methylthiophen-2-yl)ethan-1-amine: Methyl group instead of bromine.

Uniqueness

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different interaction profiles and reaction pathways.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

(1S)-1-(3-bromothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3/t4-/m0/s1

InChI Key

ZWKSAVZOEYLRAF-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CS1)Br)N

Canonical SMILES

CC(C1=C(C=CS1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.